1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene
CAS No.:
Cat. No.: VC13541035
Molecular Formula: C13H9BrClFS
Molecular Weight: 331.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9BrClFS |
|---|---|
| Molecular Weight | 331.63 g/mol |
| IUPAC Name | 1-bromo-2-[(3-chlorophenyl)sulfanylmethyl]-4-fluorobenzene |
| Standard InChI | InChI=1S/C13H9BrClFS/c14-13-5-4-11(16)6-9(13)8-17-12-3-1-2-10(15)7-12/h1-7H,8H2 |
| Standard InChI Key | UNKXELXOCXARQY-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)Br |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)SCC2=C(C=CC(=C2)F)Br |
Introduction
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is a complex organic compound belonging to the class of aryl halides. Its molecular structure features a benzene ring substituted with bromine and fluorine atoms, along with a sulfanylmethyl group attached to a 3-chlorophenyl moiety. This compound is notable for its potential applications in organic synthesis, medicinal chemistry, and agrochemicals due to its unique chemical properties.
Synthesis and Applications
The synthesis of 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves several key steps, although detailed synthesis protocols are not widely documented in the literature. This compound is valuable as an intermediate in organic synthesis due to its unique substituents, which can participate in various chemical reactions.
Applications:
-
Organic Synthesis: Used as a building block for more complex molecules.
-
Medicinal Chemistry: Potential scaffold for drug design due to its structural features.
-
Agrochemicals: May have applications in the development of new pesticides or herbicides.
Comparison with Similar Compounds
1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene differs from other similar compounds due to its unique combination of halogen substituents and the sulfanylmethyl group. For comparison:
| Compound | Key Features |
|---|---|
| 1-Bromo-4-fluorobenzene | Contains only bromine and fluorine substituents; simpler structure. |
| 1-Bromo-4-chloro-2-fluorobenzene | Includes bromine, chlorine, and fluorine; lacks sulfanylmethyl group. |
| 1-Fluoro-2-[(3-bromophenyl)sulfanylmethyl]benzene | Similar sulfanylmethyl group but differs in halogen substitution pattern. |
Safety and Handling
While specific safety data for 1-Bromo-4-fluoro-2-[(3-chlorophenyl)sulfanylmethyl]benzene is not detailed in the available literature, compounds of this class generally require careful handling due to potential toxicity and reactivity. It is essential to follow standard laboratory safety protocols when handling such chemicals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume